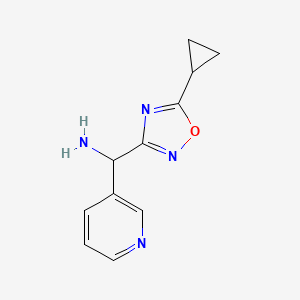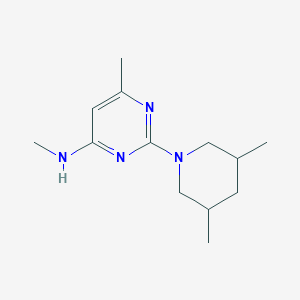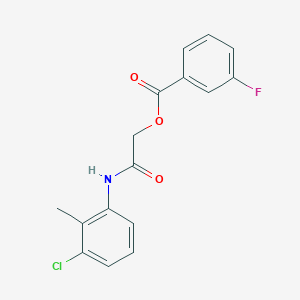
2-((3-Chloro-2-methylphenyl)amino)-2-oxoethyl 3-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Chloro-2-methylphenyl)amino)-2-oxoethyl 3-fluorobenzoate is a synthetic organic compound that belongs to the class of benzoate esters. These compounds are often used in various chemical and pharmaceutical applications due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloro-2-methylphenyl)amino)-2-oxoethyl 3-fluorobenzoate typically involves the esterification of 3-fluorobenzoic acid with an appropriate amine derivative. The reaction may proceed as follows:
Esterification: 3-Fluorobenzoic acid is reacted with 2-((3-Chloro-2-methylphenyl)amino)-2-oxoethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or methyl groups, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce halogens or other functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potentially useful in drug development due to its unique structural properties.
Industry: Employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-Chloro-2-methylphenyl)amino)-2-oxoethyl 3-fluorobenzoate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Chloro-2-methylphenyl)amino)-2-oxoethyl benzoate
- 2-((3-Chloro-2-methylphenyl)amino)-2-oxoethyl 4-fluorobenzoate
- 2-((3-Chloro-2-methylphenyl)amino)-2-oxoethyl 3-chlorobenzoate
Uniqueness
Compared to similar compounds, 2-((3-Chloro-2-methylphenyl)amino)-2-oxoethyl 3-fluorobenzoate may exhibit unique reactivity and biological activity due to the presence of both chloro and fluoro substituents, which can influence its electronic properties and interactions with other molecules.
Properties
Molecular Formula |
C16H13ClFNO3 |
|---|---|
Molecular Weight |
321.73 g/mol |
IUPAC Name |
[2-(3-chloro-2-methylanilino)-2-oxoethyl] 3-fluorobenzoate |
InChI |
InChI=1S/C16H13ClFNO3/c1-10-13(17)6-3-7-14(10)19-15(20)9-22-16(21)11-4-2-5-12(18)8-11/h2-8H,9H2,1H3,(H,19,20) |
InChI Key |
FFGIDBNYERDGHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


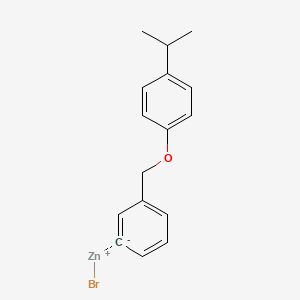
![ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate](/img/structure/B14876475.png)
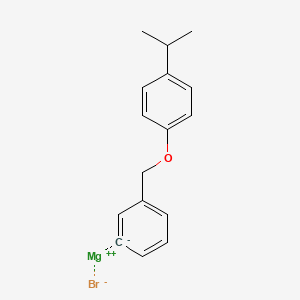

![2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol](/img/structure/B14876485.png)
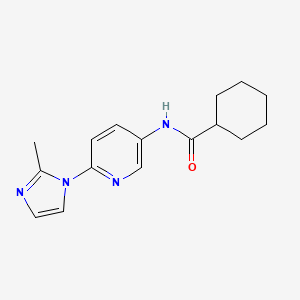
![4-(((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B14876497.png)
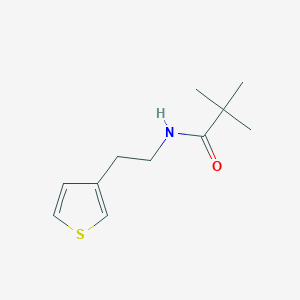
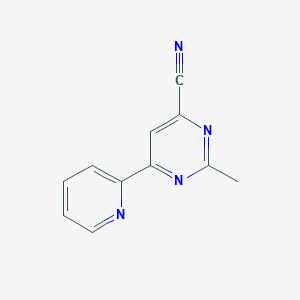
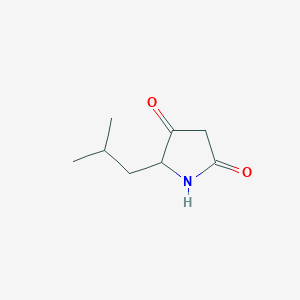
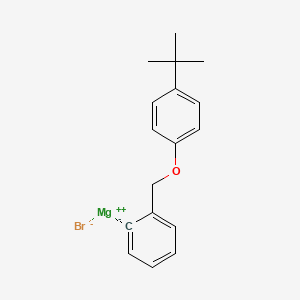
![4-[(3-chloro-4-ethoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14876546.png)
